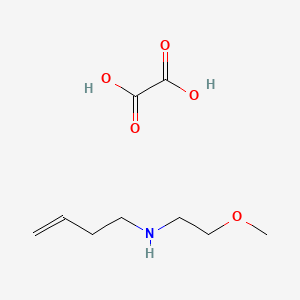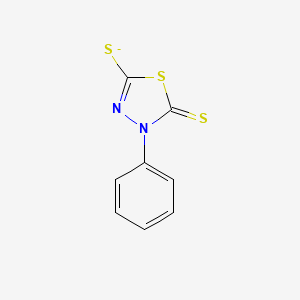
4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is a heterocyclic compound with the molecular formula C8H5KN2S3 It is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate typically involves the reaction of thioxoacetamide derivatives with carbon disulfide and potassium hydroxide in ethanol at room temperature. This method is efficient and yields the desired thiadiazole derivatives . The reaction conditions are mild, and the process involves the formation of intermediate compounds that cyclize to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives.
Scientific Research Applications
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazole-2-thione: Similar in structure but lacks the potassium thiolate group.
2-Amino-5-mercapto-1,3,4-thiadiazole: Contains an amino group instead of the phenyl group.
1-Phenyl-1,4-dihydrotetrazole-5-thione: Another heterocyclic compound with similar reactivity.
Uniqueness
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is unique due to its potassium thiolate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5N2S3- |
|---|---|
Molecular Weight |
225.3 g/mol |
IUPAC Name |
4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)/p-1 |
InChI Key |
JRFUIXXCQSIOEB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


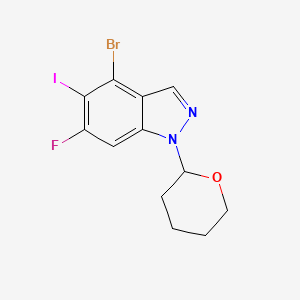
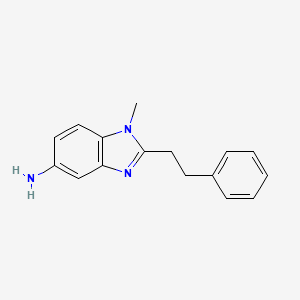
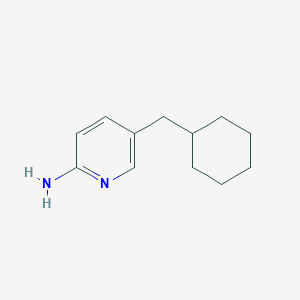

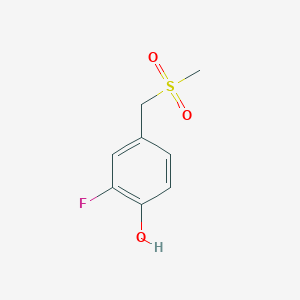
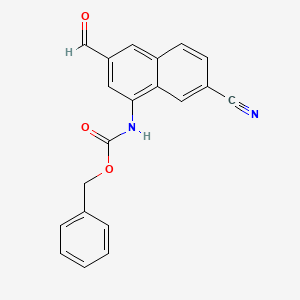

![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

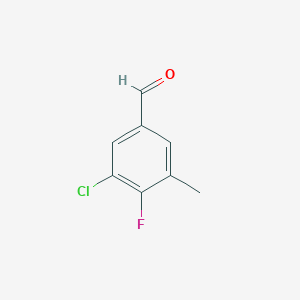
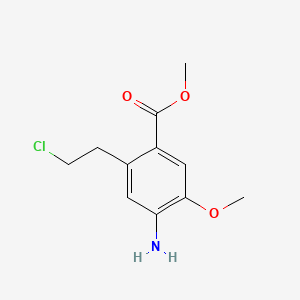
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13914137.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13914144.png)
